2-Amino-5-[(dimethylamino)methyl]pyridine

Medicinal Chemistry Kinase Inhibition Drug Discovery

Researchers requiring a regioisomerically pure aminopyridine scaffold for kinase inhibitor programs face supply inconsistency. 2-Amino-5-[(dimethylamino)methyl]pyridine resolves this with validated patent performance (WO-2021211741-A1). • Dual amines (primary aromatic & tertiary aliphatic) enable orthogonal derivatization-amide coupling, salt formation, quaternization. • Physicochemical profile (tPSA 42.2 Ų, XLogP3 0.5, 3 HBA/1 HBD) balances solubility and permeability for chemical probe development. • Supplied at ≥95% purity; in stock for global shipping.

Molecular Formula C8H13N3
Molecular Weight 151.213
CAS No. 1197404-30-0
Cat. No. B2581909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-[(dimethylamino)methyl]pyridine
CAS1197404-30-0
Molecular FormulaC8H13N3
Molecular Weight151.213
Structural Identifiers
SMILESCN(C)CC1=CN=C(C=C1)N
InChIInChI=1S/C8H13N3/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3,(H2,9,10)
InChIKeySDVRXHFNSQTUGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-[(dimethylamino)methyl]pyridine: Technical Profile & Procurement


2-Amino-5-[(dimethylamino)methyl]pyridine (CAS 1197404-30-0; molecular formula C8H13N3; MW 151.21) is a bifunctional heterocyclic building block characterized by a 2-aminopyridine core substituted at the 5-position with a dimethylaminomethyl moiety . The compound presents a LogP of 1.30660 and a topological polar surface area (tPSA) of 42.2 Ų . The dual amine functionality—a primary aromatic amine at the 2-position and a tertiary aliphatic amine in the pendant chain—affords a versatile scaffold for downstream derivatization, including amide bond formation, reductive amination, and metal-catalyzed cross-coupling reactions. The compound is commercially available with reported purity specifications ranging from ≥95% to 98% .

Synthetic Role
Kinase inhibitor intermediate & fragment elaboration
Derivatization Handle
Dual amine (2-NH₂ primary, side-chain NMe₂ tertiary)
Form Option
Free base & dihydrochloride salt (assay-ready solubility)
Quality Assurance
≥95% purity with CoA/SDS documentation available

Why Analogs Cannot Substitute 2-Amino-5-[(dimethylamino)methyl]pyridine


Substitution of 2-amino-5-[(dimethylamino)methyl]pyridine with closely related aminopyridine derivatives—such as regioisomers bearing the dimethylaminomethyl group at the 2-, 3-, 4-, or 6-positions, or analogs lacking the 2-amino group (e.g., 2-(dimethylaminomethyl)pyridine)—introduces significant alterations in molecular recognition, hydrogen-bonding geometry, and physicochemical properties. The precise 2-amino-5-substitution pattern establishes a defined vector relationship between the nucleophilic aromatic amine and the basic tertiary amine side chain, a spatial arrangement that is not reproduced by regioisomeric variants. The presence of the 2-amino group distinguishes this compound from simple (dimethylaminomethyl)pyridines (e.g., CAS 43071-19-8) that lack the primary amine handle required for certain coupling chemistries. Similarly, positional isomers such as 5-[(dimethylamino)methyl]pyridin-3-amine (CAS 1403249-01-3) or 5-(aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-17-2) present alternative substitution topologies that would alter binding interactions in receptor- or enzyme-targeted applications and modify the electronics of the pyridine ring during downstream synthetic transformations. The quantitative differences documented below substantiate the procurement and scientific selection rationale for specifying the 2-amino-5-substituted regioisomer.

Target Compound
2-amino-5-substituted regioisomer: defined vector, 2-NH₂ plus pendant tertiary amine
Regioisomers / Analogs
Positional shift alters hydrogen-bonding geometry and receptor binding
Absence of 2-amino group removes primary amine for amide/sulfonamide coupling
Physicochemical profile (tPSA, LogP) diverges, may shift ADME predictions

Comparative Performance of 2-Amino-5-[(dimethylamino)methyl]pyridine


Patent-Documented Kinase Inhibitor Intermediate

2-Amino-5-[(dimethylamino)methyl]pyridine is explicitly claimed or disclosed as an intermediate or building block in at least three patent families directed toward kinase inhibition and inflammatory disease therapeutics. WO-2021211741-A1 (filed 20200414) discloses substituted pyridines incorporating this scaffold for the treatment of inflammatory diseases [1]. EP-2282995-A1 and EP-2282995-B1 (filed 20080523) describe derivatives of quinolines and quinoxalines as protein tyrosine kinase inhibitors wherein 2-amino-5-substituted pyridines serve as key intermediates [2][3]. In contrast, closely related analogs such as 2-(dimethylaminomethyl)pyridine (CAS 43071-19-8) and 5-[(dimethylamino)methyl]pyridin-3-amine (CAS 1403249-01-3) lack equivalent patent presence in these specific therapeutic programs. This patent footprint is a direct indicator of demonstrated synthetic utility in proprietary, structure-activity relationship (SAR)-driven drug discovery campaigns.

Patent citation as intermediate
Patent-cited
Target: 3 patent families (WO-2021211741, EP-2282995); analog (CAS 43071-19-8): not disclosed
Supports synthetic utility validation in kinase inhibitor programs
Based on patent intermediate disclosures (2008–2020), not therapeutic efficacy
Medicinal Chemistry Kinase Inhibition Drug Discovery

Dihydrochloride Salt Enhances Aqueous Solubility

The target compound is commercially available both as the free base (CAS 1197404-30-0) and as the dihydrochloride salt (CAS 1384429-17-7) [1]. The dihydrochloride form increases the molecular weight from 151.21 g/mol to 224.13 g/mol and introduces two chloride counterions, substantially enhancing aqueous solubility. This salt form is particularly advantageous for biological assay preparation, where high DMSO stock concentrations may be constrained by free base solubility limits. The 2-amino-4-substituted regioisomer (2-[(dimethylamino)methyl]pyridin-4-amine) and 3-substituted variant (5-[(dimethylamino)methyl]pyridin-3-amine) do not have widely documented dihydrochloride salt forms with equivalent commercial availability and characterized handling properties. The availability of a well-defined, purchasable salt form reduces the need for in-house salt screening or formulation development, directly impacting experimental workflow efficiency.

Dihydrochloride salt solubility
Reported
MW increase +72.92 g/mol (48%); qualitatively enhanced aqueous solubility vs free base
May support direct use in aqueous biological assays
Commercial availability based on vendor listings; solubility data qualitative
Formulation Chemistry High-Throughput Screening Salt Selection

Hydrogen Bonding and Lipophilicity vs Non-Amino Analogs

Computed physicochemical parameters establish quantifiable differentiation between 2-amino-5-[(dimethylamino)methyl]pyridine and the non-amino analog 2-(dimethylaminomethyl)pyridine (CAS 43071-19-8). The target compound possesses 3 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD) site, compared to 2 HBA sites and 0 HBD sites for 2-(dimethylaminomethyl)pyridine [1]. The topological polar surface area (tPSA) increases from approximately 16.1 Ų for the non-amino analog to 42.2 Ų for the target compound—a 162% increase . The calculated LogP decreases from approximately 1.5–1.8 for 2-(dimethylaminomethyl)pyridine to 0.5 (XLogP3) for the target compound . These computational differences translate to divergent predicted membrane permeability and aqueous solubility profiles, which are critical considerations in fragment-based drug discovery and lead optimization campaigns where controlling physicochemical properties is essential.

H-bond & tPSA vs non-amino analog
Class-level
tPSA +26.1 Ų (162%), HBA +1, HBD +1, LogP reduction ~1.0–1.3 units
Indicates divergent permeability & solubility profiles
Computed descriptors (XLogP3); biological relevance requires validation
Physicochemical Profiling ADME Prediction Medicinal Chemistry

Purity Specifications for Procurement

Commercially available 2-amino-5-[(dimethylamino)methyl]pyridine is supplied with documented minimum purity specifications of 98% (AKSci) and ≥95% (Aladdin Scientific) . Full Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation is available upon request from multiple vendors, ensuring batch-to-batch traceability and regulatory compliance . The compound is stocked and shipped with defined storage conditions (store long-term in a cool, dry place) and transport classifications (not hazardous material) . This level of quality documentation and supply chain transparency is not uniformly available for all regioisomeric aminopyridine building blocks. The documented GHS hazard classification (H302: Harmful if swallowed; 100% applicability) provides explicit handling guidance that facilitates laboratory safety compliance .

Purity specifications
Specification review
98% (AKSci) / ≥95% (Aladdin Scientific); CoA & SDS available
Supports batch consistency and procurement risk reduction
Vendor-reported; verify lot-specific documentation
Quality Control Procurement Analytical Chemistry

Application Scenarios for 2-Amino-5-[(dimethylamino)methyl]pyridine


Kinase Inhibitor Lead Optimization & Fragment-Based Drug Discovery

The compound's documented appearance in patent families directed toward kinase inhibition (WO-2021211741-A1; EP-2282995-A1/B1) positions it as a validated building block for medicinal chemistry programs targeting inflammatory diseases and oncology indications [1][2]. The 2-aminopyridine core is a recognized hinge-binding motif in ATP-competitive kinase inhibitors, and the dimethylaminomethyl side chain at the 5-position provides a vector for solvent-exposed or ribose-pocket interactions. Procurement in ≥98% purity ensures that SAR interpretation is not confounded by synthetic impurities.

Aqueous Solubility for Biochemical and Cellular Assays

For high-throughput screening (HTS) campaigns, fragment screening, or cellular assays where DMSO stock concentrations are limited by free base solubility, the dihydrochloride salt form (CAS 1384429-17-7) offers a practical solution with enhanced aqueous solubility and defined handling characteristics [3]. This eliminates the need for in-house salt formation and characterization, streamlining assay-ready compound preparation and reducing pre-screening workflow burden.

Chemical Biology Probe Development with Defined Properties

The quantifiable physicochemical profile of 2-amino-5-[(dimethylamino)methyl]pyridine—3 HBA sites, 1 HBD site, tPSA of 42.2 Ų, and XLogP3 of 0.5—makes it suitable for chemical probe development where balanced solubility and permeability are required . The presence of both a primary aromatic amine (for amide coupling, sulfonamide formation, or reductive amination) and a tertiary amine (for salt formation or quaternization) affords orthogonal derivatization strategies that are not available with simpler (dimethylaminomethyl)pyridine analogs lacking the 2-amino group.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization research
Patent-cited intermediate scaffold with defined substitution
SAR reproducibility and intermediate purity (≥95%)
Aqueous biochemical and cellular assays
Dihydrochloride salt form (CAS 1384429-17-7)
Solubility in assay buffers, DMSO-free preparation
Chemical biology probe development
Dual amine functionality (2-NH₂, side-chain NMe₂)
Physicochemical property balance (tPSA, LogP) for permeability/solubility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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